

1400W Dihydrochloride: A Technical Guide for Investigating Nitric Oxide Signaling

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Introduction

Nitric oxide (NO) is a multifaceted signaling molecule implicated in a vast array of physiological and pathophysiological processes, from vasodilation and neurotransmission to immune responses and host defense. The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are constitutively expressed and produce low levels of NO for signaling, iNOS is typically expressed in response to inflammatory stimuli, leading to the sustained production of high concentrations of NO. This high-output NO production by iNOS can have both beneficial (e.g., antimicrobial) and detrimental (e.g., pro-inflammatory, cytotoxic) effects.

Given the significant role of iNOS-derived NO in various diseases, including inflammatory disorders, neurodegenerative diseases, and cancer, the ability to selectively inhibit this isoform is crucial for both basic research and therapeutic development. **1400W dihydrochloride** (N-[[3-(Aminomethyl)phenyl]methyl]-ethanimidamide dihydrochloride) has emerged as a powerful pharmacological tool for this purpose. It is a potent and highly selective inhibitor of iNOS, demonstrating slow, tight-binding inhibition.[1][2][3] This technical guide provides an in-depth overview of **1400W dihydrochloride**, its mechanism of action, and its application in studying nitric oxide signaling, complete with experimental protocols and data presented for easy reference.



Mechanism of Action and Selectivity

1400W is characterized as a slow, tight-binding inhibitor of human inducible nitric oxide synthase (iNOS).[1] Its inhibitory action is dependent on the presence of the cofactor NADPH. [1] The binding of 1400W to iNOS is either irreversible or extremely slowly reversible, as inhibited enzyme shows no recovery of activity after two hours.[1] L-Arginine, the substrate for NOS, acts as a competitive inhibitor of 1400W binding.[1]

A key advantage of 1400W as a research tool is its remarkable selectivity for iNOS over the other NOS isoforms. This high selectivity minimizes off-target effects and allows for the specific interrogation of iNOS-mediated signaling pathways.

Ouantitative Inhibition Data

Parameter	Human iNOS	Human nNOS	Human eNOS	Rat iNOS vs. eNOS (Aortic Rings)	Rat iNOS vs. eNOS (Endotoxin Model)
Inhibition Constant (Ki)	2 μM[1]	50 μM[1]	_		
Dissociation Constant (Kd)	≤ 7 nM[1][2]				
Selectivity	>1000-fold[1]	>50-fold[1]			
Binding Constant	2.0 μM[1]		-		
Maximal Rate Constant	0.028 s ⁻¹ [1]	-			

Applications in Nitric Oxide Signaling Research

The high selectivity of 1400W makes it an invaluable tool for elucidating the role of iNOS in various biological contexts.

Neuroinflammation



In the central nervous system, iNOS is primarily expressed in microglia and astrocytes upon activation by pro-inflammatory stimuli. The resulting overproduction of NO contributes to neuronal damage in various neurological conditions.[4] Studies have utilized 1400W to demonstrate that selective inhibition of iNOS can be neuroprotective. For instance, in models of epilepsy and organophosphate-induced neurotoxicity, 1400W treatment has been shown to reduce gliosis, neurodegeneration, and pro-inflammatory cytokine levels.[5] In vitro studies using neuron-microglia co-cultures have confirmed that 1400W can abolish the neurotoxic effects of activated microglia by inhibiting NO production.[4]

Cancer Biology

The role of NO in cancer is complex, with both pro- and anti-tumorigenic effects reported.[6] However, in many cancers, high levels of iNOS expression are associated with tumor growth, angiogenesis, and metastasis.[6][7] 1400W has been instrumental in dissecting the contribution of iNOS to cancer progression. In vivo studies have shown that continuous infusion of 1400W can significantly reduce tumor growth in murine models of mammary and colon adenocarcinoma.[8][9] Furthermore, research in colorectal cancer cell lines indicates that 1400W can inhibit cell proliferation and migration, partly by suppressing the angiogenesis pathway.[7][10]

Inflammatory Responses

1400W has been used to investigate the role of iNOS in various inflammatory conditions. For example, in a rat model of traumatic brain injury, delayed administration of 1400W was found to improve histopathological outcomes.[11] It has also been shown to attenuate tissue injury and inflammation-induced hyperalgesia.

Experimental Protocols Preparation of 1400W Dihydrochloride Solutions

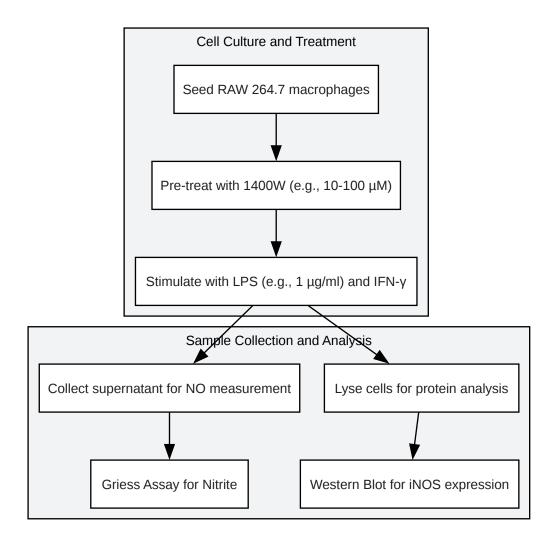
1400W dihydrochloride is soluble in aqueous solutions like water or PBS (>10 mg/ml). However, aqueous solutions are less stable and should be prepared fresh daily. For longer-term storage, stock solutions can be prepared in organic solvents such as DMSO, ethanol, or N,N-dimethylformamide, though solubility is lower (<0.25 mg/ml). These organic stock solutions can be stored at -20°C for up to six months. Before use in biological experiments, the organic stock solution should be diluted into an aqueous buffer or isotonic saline.



In Vitro Inhibition of iNOS in Macrophages

This protocol describes the use of 1400W to inhibit iNOS in a murine macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-y).

Workflow for In Vitro iNOS Inhibition



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Caption: Workflow for in vitro iNOS inhibition using 1400W.

Methodology:

 Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well for the Griess assay or in a larger format (e.g., 6-well plate) for Western blotting.[12] Allow cells



to adhere overnight.

Treatment:

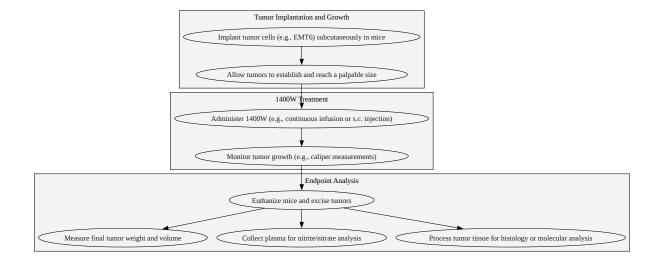
- Pre-incubate the cells with varying concentrations of 1400W dihydrochloride (e.g., 10 μM, 100 μM) for 1 hour.[3][4]
- Add LPS (e.g., 1 μg/ml) and IFN-y to induce iNOS expression and incubate for a specified period (e.g., 24 hours).[13]
- Nitrite Measurement (Griess Assay):
 - Collect the cell culture supernatant.
 - Add Griess reagents to the supernatant according to the manufacturer's protocol.[12][14]
 Typically, this involves the sequential addition of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions.[15]
 - Incubate at room temperature for 10-15 minutes.[12]
 - Measure the absorbance at 540 nm using a microplate reader.[12][14]
 - Quantify nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.[12]
- iNOS Expression (Western Blot):
 - Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer).[16]
 - Determine the protein concentration of the lysates.
 - Separate 10-25 μg of total protein per lane by SDS-PAGE.[17]
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
 - Block the membrane with 5% non-fat milk or BSA in TBST for at least 1 hour.[17]
 - Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C.[17][18]



- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
- Detect the protein bands using a chemiluminescent substrate.[17]

In Vivo Inhibition of iNOS in a Murine Tumor Model

This protocol provides a general framework for using 1400W to inhibit tumor growth in a mouse model.





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Caption: Signaling pathway leading to iNOS induction and its inhibition by 1400W.

Downstream Effects of iNOS-derived NO

The high levels of NO produced by iNOS can lead to various downstream effects, including cytotoxicity, apoptosis, and modulation of other signaling pathways. In the context of neuroinflammation, NO can contribute to neuronal cell death. In cancer, NO can promote angiogenesis and cell proliferation. [7][10]By using 1400W to block NO production from iNOS, researchers can determine which of these downstream events are specifically mediated by this enzyme.

Conclusion

1400W dihydrochloride is a potent and highly selective inhibitor of iNOS, making it an indispensable tool for researchers studying the multifaceted roles of nitric oxide in health and disease. Its high selectivity allows for the precise dissection of iNOS-mediated signaling pathways, contributing to a better understanding of the pathophysiology of numerous disorders and aiding in the development of novel therapeutic strategies. This guide provides a comprehensive overview and practical protocols to facilitate the effective use of 1400W in the laboratory.

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